N-[4-(2-formylhydrazinyl)phenyl]acetamide
Description
N-[4-(2-Formylhydrazinyl)phenyl]acetamide is an acetamide derivative characterized by a formylhydrazine substituent at the para position of the phenyl ring. Its molecular formula is C₉H₁₁N₃O₂, with the hydrazinyl group enabling hydrogen bonding and coordination interactions, which may enhance pharmacological activity. The compound is synthesized via reactions involving hydrazine hydrate and acetamide precursors under ultrasonic conditions, achieving high yields (e.g., 92% in related derivatives) . Its structural uniqueness lies in the formylhydrazinyl moiety, which differentiates it from other phenylacetamide derivatives in terms of reactivity and biological targeting.
Properties
Molecular Formula |
C9H11N3O2 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
N-[4-(2-formylhydrazinyl)phenyl]acetamide |
InChI |
InChI=1S/C9H11N3O2/c1-7(14)11-8-2-4-9(5-3-8)12-10-6-13/h2-6,12H,1H3,(H,10,13)(H,11,14) |
InChI Key |
KBSJHQHGTTYJDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NNC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-formylhydrazinyl)phenyl]acetamide typically involves the reaction of 4-aminobenzaldehyde with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with hydrazine hydrate to yield the final product .
Industrial Production Methods
Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-formylhydrazinyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various electrophiles in the presence of a base.
Major Products Formed
Oxidation: 4-(2-carboxyhydrazinyl)phenylacetamide.
Reduction: 4-(2-hydroxyhydrazinyl)phenylacetamide.
Substitution: Products depend on the specific electrophile used.
Scientific Research Applications
N-[4-(2-formylhydrazinyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2-formylhydrazinyl)phenyl]acetamide involves its interaction with specific molecular targets. The formylhydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Sulfonamide-Substituted Acetamides
Several N-phenylacetamide derivatives with sulfonamide substituents exhibit notable pharmacological properties:
- Compound 35 : N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide demonstrates analgesic activity comparable to paracetamol, attributed to the piperazinyl-sulfonyl group enhancing receptor binding .
- Compound 36: N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide shows anti-hypernociceptive activity in inflammatory pain models, likely due to the diethylamine group modulating sodium channels .
However, sulfonamide derivatives exhibit broader solubility due to their ionic character .
Triazine-Linked Acetamides
Triazine-based derivatives (e.g., Compound H: N-(3-((4-(4-(Benzyloxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide) target tetrodotoxin-sensitive sodium channels, reducing nociceptor firing . The triazine core provides rigidity, enhancing selectivity for ion channels.
Comparison : While triazine derivatives excel in ion channel modulation, the formylhydrazinyl group in the target compound may interact with alternative pathways (e.g., COX inhibition or NMDA receptor antagonism), suggesting divergent therapeutic applications .
Chalcone-Acetamide Hybrids
Compound 6 (N-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}acetamide) is an acetamidochalcone with 32–34-fold higher antinociceptive potency than aspirin or acetaminophen . The chalcone moiety enables π-π stacking and nitro group-mediated redox interactions.
Comparison : The target compound lacks the extended conjugation of chalcones, likely reducing its antioxidant activity. However, the hydrazinyl group may confer superior enzyme inhibition (e.g., hydrolases or oxidoreductases) .
Schiff Base and Hydrazine Derivatives
- N-(4-{[2-(4-Nitrobenzoyl)hydrazino]sulfonyl}phenyl)acetamide: Features a nitrobenzoyl-hydrazine substituent, enhancing electrophilicity and antibacterial properties .
Comparison : The target compound’s formylhydrazine group is less electrophilic than nitrobenzoyl derivatives but may offer better metabolic stability compared to Schiff bases, which are prone to hydrolysis .
Heterocyclic and Complex Derivatives
- N-(4-Ethylphenyl)-2-[(2E)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino]-2-oxoacetamide: A pyrazole-hydrazine hybrid with anti-inflammatory activity .
Comparison : The target compound’s simpler structure lacks heterocyclic motifs, which may limit its binding diversity but improve synthetic accessibility and pharmacokinetic profiles .
Data Table: Key Analogues and Their Properties
Biological Activity
N-[4-(2-formylhydrazinyl)phenyl]acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
N-[4-(2-formylhydrazinyl)phenyl]acetamide, with the molecular formula CHNO, features a hydrazine moiety that is known for its biological reactivity. The synthesis typically involves the reaction of 4-aminophenyl acetamide with an appropriate aldehyde derivative to yield the desired hydrazone product. This process can be optimized through various reaction conditions to enhance yield and purity.
Anticancer Properties
Recent studies have indicated that derivatives of phenylacetamide compounds exhibit significant anticancer properties. For instance, compounds similar to N-[4-(2-formylhydrazinyl)phenyl]acetamide have shown efficacy against various cancer cell lines, including prostate (PC3), breast (MCF-7), and leukemia (HL-60) cells. The cytotoxic effects are often evaluated using the MTS assay, which measures cell viability based on mitochondrial activity.
Table 1: Cytotoxic Activity of Phenylacetamide Derivatives
| Compound | PC3 IC (µM) | MCF-7 IC (µM) | HL-60 IC (µM) |
|---|---|---|---|
| 2a | 196 | >250 | 208 |
| 2b | 52 | 191 | 178 |
| 2c | 80 | >250 | 100 |
| Imatinib | 40 | 79 | 98 |
The data indicate that certain substitutions on the phenyl ring enhance cytotoxicity, suggesting structure-activity relationships that could guide future drug design efforts.
Antibacterial Activity
Another area of exploration for N-[4-(2-formylhydrazinyl)phenyl]acetamide is its antibacterial properties. Research has shown that phenylacetamides can inhibit bacterial growth effectively. For example, derivatives have been tested against pathogens like Xanthomonas oryzae, showing promising results in terms of minimum inhibitory concentrations (MIC).
Table 2: Antibacterial Activity of Phenylacetamide Derivatives
| Compound | MIC (µg/mL) |
|---|---|
| A1 | 156.7 |
| Bismerthiazol | 230.5 |
| Thiodiazole Copper | 545.2 |
The scanning electron microscopy (SEM) studies further reveal that these compounds can disrupt bacterial cell membranes, leading to cell death.
The mechanisms by which N-[4-(2-formylhydrazinyl)phenyl]acetamide exerts its biological effects are still under investigation. However, it is hypothesized that the hydrazine group plays a crucial role in inducing apoptosis in cancer cells and disrupting cellular integrity in bacteria.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Membrane Disruption : In bacteria, the interaction with cell membranes may cause structural damage, resulting in loss of viability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
